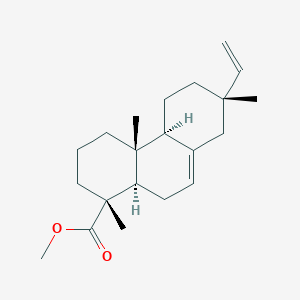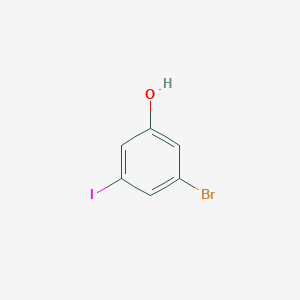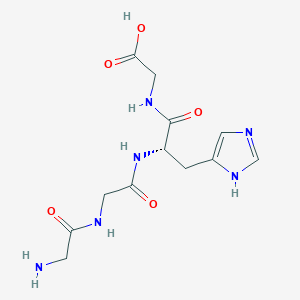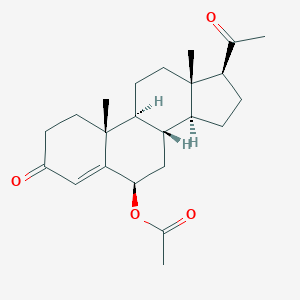
Nitrate d'isopropyle
Vue d'ensemble
Description
Isopropyl nitrate (IPN) is a chemical compound that has been studied for its decomposition behavior and potential applications. It is known to decompose into various products, including isopropyl nitrite, methyl nitrite, nitromethane, acetaldehyde, acetone, nitrogen oxides, and carbon dioxide under certain conditions . The compound has been of interest in the context of pyrolysis, where its decomposition at both low and high temperatures and pressures has been examined . Additionally, IPN has been investigated for its vibrational spectrum and molecular structure using quantum-chemical methods .
Synthesis Analysis
The synthesis of isopropyl nitrate derivatives has been explored for pharmacological applications. For instance, a nitrate analogue of propranolol was synthesized, which showed a more significant decrease in blood pressure compared to propranolol and had a different impact on heart rate and peripheral vascular resistance . This indicates the potential for creating novel compounds based on the isopropyl nitrate structure for medical use.
Molecular Structure Analysis
The molecular structure of isopropyl nitrate has been analyzed using Raman and infrared spectra, combined with computational studies. These analyses have revealed that the minimum energy structure of isopropyl nitrate contains a pronounced twist around the C-O bond, which is favored in solution . Quantum-chemical calculations have identified two energetically favorable conformers of isopropyl nitrate, providing insights into its conformational state and the effects of intramolecular hydrogen bonding .
Chemical Reactions Analysis
Isopropyl nitrate undergoes various chemical reactions upon decomposition. At low temperatures, the initial fission of the O-NO2 bond yields an isopropoxyl radical and nitrogen dioxide, which further react to form other products . At high temperatures, the decomposition products include H2, N2, CO, CO2, CH4, NO, and H2O, with the reaction showing a slow approach to thermodynamic equilibrium . The reaction of isopropyl nitrate with OH radicals has also been studied, revealing acetone as a major product .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl nitrate have been deduced from its decomposition kinetics and products. The rate constants for its thermal decomposition have been measured, and the bond dissociation energy for the O-NO2 bond in isopropyl nitrate has been determined . The vibrational analysis has provided further details on the physical properties, such as the vibrational transitions and their corresponding normal coordinates . Additionally, the alkaline hydrolysis of isopropyl nitrate has been studied both theoretically and experimentally, providing insights into its reactivity in different pH conditions and the influence of temperature on its reaction pathways .
Applications De Recherche Scientifique
Nitrate d'isopropyle : Une Analyse Exhaustive des Applications de la Recherche Scientifique
Améliorant du Nombre de Cétane du Diesel : Le this compound est couramment utilisé comme améliorateur du nombre de cétane du diesel, améliorant ainsi la qualité d'allumage du carburant diesel. Cette application est cruciale pour améliorer les performances du moteur, réduire les émissions et garantir un fonctionnement plus fluide .
Monergol : En tant que monergol, le this compound a été utilisé dans les systèmes de propulsion en raison de sa capacité à se décomposer et à libérer de l'énergie sans avoir besoin d'un oxydant externe. Ce qui le rend précieux pour diverses applications aérospatiales .
Explosif à Faible Sensibilité : Avec une vitesse de détonation d'environ 5400 m/s, le this compound sert d'explosif à faible sensibilité. Ses propriétés sont exploitées dans les démolitions contrôlées et les applications militaires où la stabilité et la prévisibilité sont primordiales .
Surveillance Biologique : Des recherches ont été menées sur la surveillance biologique du this compound, étudiant ses effets sur la santé humaine lors de l'exposition. Ceci est important pour la sécurité au travail et la compréhension des impacts toxicologiques .
Études de Combustion : Le this compound a fait l'objet d'études de combustion, notamment la pyrolyse et la recherche sur l'inflammation spontanée. Ces études sont essentielles pour développer des pratiques de manipulation plus sûres et comprendre les mécanismes de combustion .
Recherche sur l'Hydrolyse : L'hydrolyse alcaline du this compound a été étudiée théoriquement et expérimentalement afin de comprendre ses voies réactionnelles. Ces recherches contribuent au domaine de la cinétique chimique et de l'ingénierie des réactions .
7. Additif de Carburant pour la Propulsion par Détonation Pulsée Il a été utilisé comme additif de carburant dans les systèmes de propulsion par détonation pulsée, qui sont explorés pour leur potentiel dans les moteurs à réaction à haute vitesse, offrant des avantages uniques en termes de vitesse et d'efficacité .
Analyse du Comportement à l'Explosion : Des études se sont également concentrées sur le comportement à l'explosion des mélanges de this compound/air à des températures et des pressions élevées. De telles recherches sont essentielles pour évaluer les risques et développer des protocoles de sécurité dans les milieux industriels .
Chaque application met en évidence la polyvalence et l'importance du this compound dans la recherche scientifique dans divers domaines.
Fisher Scientific - Isopropyl nitrate<a data-citationid="918da288-0e4c-0c8b-0f7b
Mécanisme D'action
Target of Action
Isopropyl nitrate, like other organic nitrates, primarily targets the vascular smooth muscle cells . The compound’s primary role is to act as a potent vasodilator .
Mode of Action
The mode of action of isopropyl nitrate involves metabolic activation of the nitrate group to produce nitric oxide . Nitric oxide then activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The increase in cGMP leads to dephosphorylation of myosin light chains, resulting in smooth muscle relaxation .
Biochemical Pathways
The biochemical pathway affected by isopropyl nitrate is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to a series of downstream effects, including vasodilation and a decrease in blood pressure .
Pharmacokinetics
It is known that organic nitrates, in general, have a rapid onset of action due to their lipophilic nature, which allows them to easily cross biological membranes . The duration of action of organic nitrates is governed by their pharmacokinetics .
Result of Action
The primary result of isopropyl nitrate’s action is vasodilation, leading to a decrease in blood pressure . This can provide rapid relief from conditions such as angina pectoris . Isopropyl nitrate can also cause side effects such as hypotension, headache, and flushing of the face .
Action Environment
The action of isopropyl nitrate can be influenced by various environmental factors. For example, the compound is extremely flammable and can decompose and explode under prolonged exposure to fire or heat . Therefore, the storage and handling conditions can significantly influence the compound’s stability and efficacy .
Safety and Hazards
Isopropyl nitrate is highly flammable . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with material may irritate or burn skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that Isopropyl nitrate is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae . Its toxic effects are mediated through indirect oxidation of a ferrous iron of hemoglobin (Fe 2+) to ferric iron (Fe 3+) to produce methemoglobin .
Cellular Effects
It is known that inhalants such as alkyl nitrites, which include Isopropyl nitrate, are vasodilators: chemicals that dilate the blood vessels throughout the body . This is why the use of Isopropyl nitrate can cause a rapid onset of symptoms such as lightheadedness .
Molecular Mechanism
It is known that the toxic effects of Isopropyl nitrate are mediated through the indirect oxidation of a ferrous iron of hemoglobin (Fe 2+) to ferric iron (Fe 3+) to produce methemoglobin .
Temporal Effects in Laboratory Settings
It is known that Isopropyl nitrate is a low-sensitivity explosive, with a detonation velocity of approximately 5400 m/s .
Dosage Effects in Animal Models
It is known that alkyl nitrites may impair motor coordination and induce neurotoxicity, particularly on learning and memory function .
Metabolic Pathways
It is known that Isopropyl nitrate is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .
Transport and Distribution
It is known that Isopropyl nitrate is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .
Subcellular Localization
It is known that Isopropyl nitrate is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .
Propriétés
IUPAC Name |
propan-2-yl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(2)7-4(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFWGOSHOCNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Record name | ISOPROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061908 | |
| Record name | Nitric acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl nitrate appears as a clear colorless liquid with a pleasant odor. May spontaneously decompose and explode under prolonged exposure to fire or heat. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Clear colorless liquid with a pleasant odor; [CAMEO] | |
| Record name | ISOPROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
34.1 [mmHg] | |
| Record name | Isopropyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1712-64-7 | |
| Record name | ISOPROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYL NITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitric acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPE48E4UJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopropyl nitrate?
A1: Isopropyl nitrate has the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol. []
Q2: What spectroscopic techniques have been used to characterize isopropyl nitrate?
A2: Researchers have employed a range of spectroscopic techniques to study isopropyl nitrate, including:* Infrared (IR) spectroscopy to analyze vibrational frequencies and identify functional groups. [, , ]* Ultraviolet-visible (UV-Vis) spectroscopy to determine absorption cross-sections and investigate electronic transitions. [, , ]* Raman spectroscopy to study vibrational modes and molecular structure. []* Mass spectrometry (MS) to identify decomposition products and study reaction mechanisms. [, , , ]
Q3: How does the structure of isopropyl nitrate influence its vibrational spectrum?
A3: The presence of the nitro group (-ONO2) in isopropyl nitrate significantly influences its vibrational spectrum. Resonance Raman studies have shown that excitation within the π−π* absorption band of the -ONO2 group leads to selective enhancement of vibrational modes associated with this chromophore. []
Q4: What are the key structural features of isopropyl nitrate?
A4: Isopropyl nitrate consists of an isopropyl group (CH3)2CH- bonded to a nitrate group -ONO2. The molecule can exist in different conformations due to rotation around the C-O and C-C bonds, with the TG and GT conformers being energetically favorable. []
Q5: What is the primary decomposition pathway of isopropyl nitrate at elevated temperatures?
A5: The thermal decomposition of isopropyl nitrate primarily proceeds through homolytic cleavage of the O-NO2 bond, yielding an isopropoxy radical ((CH3)2CHO) and nitrogen dioxide (NO2). This initial step is followed by further radical reactions leading to a complex mixture of products. [, , , ]
Q6: How does the presence of aluminum affect the thermal decomposition of isopropyl nitrate?
A6: Studies have shown that the addition of aluminum to isopropyl nitrate lowers the peak decomposition temperature and reduces the apparent activation energy for the decomposition process. This effect is attributed to the catalytic role of aluminum in facilitating the decomposition reaction. []
Q7: What is the role of isopropyl nitrite in the pyrolysis of isopropyl nitrate?
A7: Molecular beam mass spectrometry studies have identified isopropyl nitrite as a stable intermediate in the pyrolysis of isopropyl nitrate at temperatures up to 490 K. It subsequently undergoes further dissociation or reactions with methyl radicals and nitric oxide, contributing to the complex product distribution observed. []
Q8: How does the decomposition of isopropyl nitrate in the aqueous phase differ from its gas-phase decomposition?
A8: In contrast to the gas-phase photolysis, where isopropyl nitrate primarily releases NOx, aqueous-phase photolysis predominantly leads to the direct formation of nitrous acid (HONO). This finding highlights the distinct reactivity of isopropyl nitrate in different environmental compartments. []
Q9: What are the primary applications of isopropyl nitrate?
A9: Isopropyl nitrate is primarily used as:
- A cetane improver in diesel fuels to enhance combustion efficiency and reduce ignition delay. [, , ]
- A component in liquid monopropellants for specialized applications, such as anaerobic internal combustion engines. []
- A component in thermobaric mixtures, often in conjunction with metal powders, for their enhanced explosive properties. []
Q10: How does the presence of isopropyl nitrate impact the performance of propellants?
A10: The addition of isopropyl nitrate to propellants can have varying effects depending on the specific propellant formulation. Studies have shown that it can:
- Reduce the combustion velocity and prolong the combustion time of triple-base propellants. [, ]
- Lower the critical initiation energy and increase the detonation pressure and velocity in fuel-air explosives when combined with RDX. []
Q11: What are the potential advantages of using isopropyl nitrate in anaerobic internal combustion engines?
A11: Isopropyl nitrate's ability to undergo self-decomposition makes it suitable for anaerobic combustion engines, offering potential advantages such as:
- Simplified engine design due to the absence of an air intake system. []
- Operation in oxygen-deficient environments. []
Q12: What are the main environmental concerns associated with isopropyl nitrate?
A12: As a volatile organic compound, isopropyl nitrate can contribute to the formation of ground-level ozone and photochemical smog. Its release into the atmosphere can also lead to the formation of nitrates in rainwater, potentially impacting ecosystems. []
Q13: How does the atmospheric fate of isopropyl nitrate differ from that of other alkyl nitrates?
A13: While photolysis is the dominant atmospheric removal process for many alkyl nitrates, the atmospheric lifetime of isopropyl nitrate is significantly influenced by its reaction with hydroxyl radicals (OH). This reaction leads to the formation of acetone and other products, contributing to the complex atmospheric chemistry of nitrates. [, ]
Q14: How have computational methods been used to study isopropyl nitrate?
A14: Computational chemistry has played a crucial role in understanding the properties and behavior of isopropyl nitrate:
- Density Functional Theory (DFT) calculations have been used to optimize molecular geometries, analyze electronic structures, and calculate vibrational frequencies. [, ]
- Ab initio methods, such as MP2 and CCSD(T), have been employed to obtain accurate energy values for reaction pathways and intermediates. []
- The Polarizable Continuum Model (PCM) has been used to study the influence of solvation effects on reaction mechanisms. []
Q15: Have there been any Structure-Activity Relationship (SAR) studies conducted on isopropyl nitrate or related compounds?
A15: SAR studies have been conducted on organic nitrates, including isopropyl nitrate, to understand the impact of structural modifications on their reactivity with hydroxyl radicals. These studies have shown that the presence of the nitrate group significantly deactivates the adjacent carbon atoms towards OH attack, influencing their atmospheric degradation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13,15-Dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione](/img/structure/B155139.png)
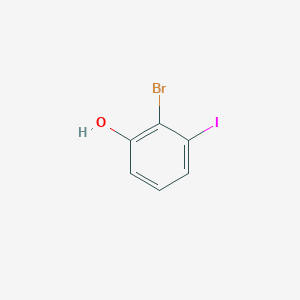

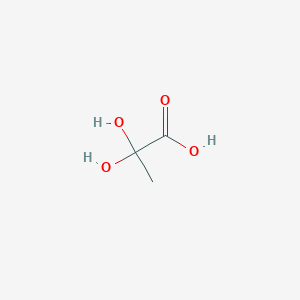
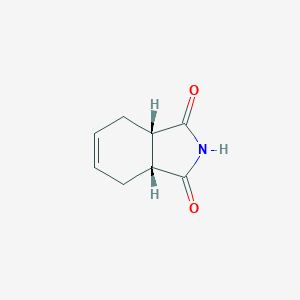

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
